N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide
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Overview
Description
N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide is a chemical compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a benzotriazinone ring, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide typically involves the reaction of an appropriate benzotriazinone derivative with an isobutylamine derivative. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
- (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate
- 3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one
Uniqueness
N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide is unique due to its specific structural features, such as the isobutyl group and the benzotriazinone ring
Properties
Molecular Formula |
C15H20N4O2 |
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Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C15H20N4O2/c1-11(2)10-16-14(20)8-5-9-19-15(21)12-6-3-4-7-13(12)17-18-19/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,16,20) |
InChI Key |
VUIKADIXKXBCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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